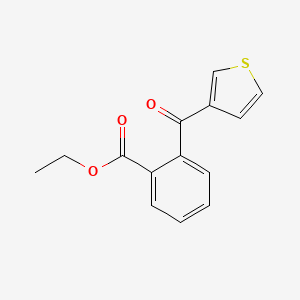

3-(2-Carboethoxybenzoyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2-Carboethoxybenzoyl)thiophene”, also known as CBTh, is a sulfur-containing heterocyclic compound. It has a molecular weight of 261.32 . The IUPAC name for this compound is ethyl 2-(1H-1lambda3-thiophene-3-carbonyl)benzoate .

Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” often involves heterocyclization of readily available S-containing alkyne substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13O3S/c1-2-17-14(16)12-6-4-3-5-11(12)13(15)10-7-8-18-9-10/h3-9,18H,2H2,1H3 . This code provides a detailed description of the molecule’s structure.

Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 261.32 . It is recommended to be stored at a temperature between 2-8°C .

科学的研究の応用

Pyrolysis Mechanism Studies

3-ethynylebenzo[b]thiophene, a related compound to 3-(2-Carboethoxybenzoyl)thiophene, has been studied for its pyrolysis mechanism. The study using density function theory at CBS-QB3 level revealed that its pyrolysis begins with α-carbene formation, with decomposition of α-carbene and other converted carbenes being significant pathways. This research provides insights into the thermal stability of thiophenes (Li, J. et al., 2021).

Synthesis Methodologies

Efficient synthesis methods for benzo[b]thiophene derivatives, which include compounds like this compound, have been developed. These methods, involving intramolecular cyclization and aromatic nucleophilic substitution reactions, are crucial for creating biologically significant structures (David, E. et al., 2005).

Catalytic Coupling

Research on the catalytic coupling of 3-activated benzo[b]thiophenes with aryl halides in the presence of a phosphine-free palladium system has provided a direct access to novel structures of biological interest. This method is relevant for the synthesis of various derivatives of benzo[b]thiophenes (Fournier dit Chabert, J. et al., 2004).

Synthesis and Characterization of Derivatives

A study focused on synthesizing and characterizing new thiophene-containing compounds with potential antibacterial and antifungal properties. This highlights the biological activity potential of thiophene derivatives (Mabkhot, Y. et al., 2017).

Novel Synthesis Approaches

Innovative synthesis approaches for polyfunctionally substituted heterocyclic compounds derived from thiophene precursors have been explored. These methods are crucial for producing a variety of heterocyclic compounds with potential antitumor activities (Shams, H. et al., 2010).

Luminescent Supramolecular Assemblies

Research on the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids led to the formation of luminescent supramolecular assemblies. These findings are important for understanding the photoluminescent properties of thiophene derivatives (Osterod, F. et al., 2001).

将来の方向性

特性

IUPAC Name |

ethyl 2-(thiophene-3-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)12-6-4-3-5-11(12)13(15)10-7-8-18-9-10/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDFBYVEETWXBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641830 |

Source

|

| Record name | Ethyl 2-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904633-30-3 |

Source

|

| Record name | Ethyl 2-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。